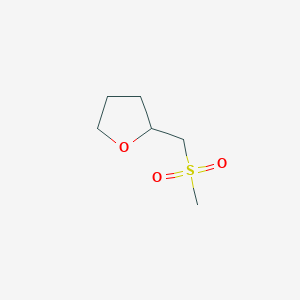
2-(methylsulfonylmethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arixtra, known by its chemical name fondaparinux sodium, is a synthetic anticoagulant. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. Arixtra is an indirect inhibitor of factor Xa, which plays a crucial role in the coagulation cascade, but it does not inhibit thrombin . This compound is used primarily to prevent and treat venous thromboembolism, including deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fondaparinux sodium is synthesized through a lengthy chemical process involving multiple steps. The synthesis starts from a simple disaccharide and involves elongation to a tetrasaccharide, followed by several additional steps to form the final pentasaccharide structure . The process includes chemoenzymatic synthesis, which is scalable and efficient .
Industrial Production Methods: In industrial settings, fondaparinux sodium is produced as a sterile solution for subcutaneous injection. The solution is clear and colorless to slightly yellow, with a pH between 5.0 and 8.0 . The final product is packaged in prefilled syringes with an automatic needle protection system .
Chemical Reactions Analysis
Types of Reactions: Fondaparinux sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is highly sulfated, which makes it prone to losing sulfo groups under certain conditions .
Common Reagents and Conditions: The synthesis of fondaparinux sodium involves the use of reagents such as sulfuric acid, sodium hydroxide, and various protective groups to ensure the stability of the intermediate compounds .
Major Products Formed: The major product formed from the synthesis of fondaparinux sodium is the pentasaccharide structure itself, which is the active pharmaceutical ingredient in Arixtra .
Scientific Research Applications
Fondaparinux sodium has a wide range of scientific research applications:
Mechanism of Action
Fondaparinux sodium exerts its anticoagulant effects by selectively inhibiting factor Xa through antithrombin III-mediated inhibition . This inhibition disrupts the blood clotting process, preventing the formation of thrombin and subsequent blood clots . The compound does not interact with platelets, which reduces the risk of certain side effects compared to other anticoagulants .
Comparison with Similar Compounds
- Enoxaparin
- Rivaroxaban
- Apixaban
Fondaparinux sodium stands out due to its specific inhibition of factor Xa and its unique pentasaccharide structure .
Properties
CAS No. |
15396-31-3 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)oxolane |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3 |
InChI Key |
MYDGSIFTILDPNL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CC1CCCO1 |
Canonical SMILES |
CS(=O)(=O)CC1CCCO1 |
Synonyms |
Methyl(oxolan-2-ylmethyl) sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)








